2-(4-Phenethyl-phenyl)-ethylamine

Beschreibung

BenchChem offers high-quality 2-(4-Phenethyl-phenyl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenethyl-phenyl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

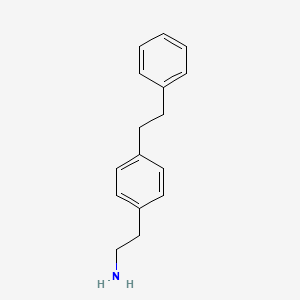

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(2-phenylethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11H,6-7,12-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRAIFUYJHWSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine: A Predictive Analysis

Section 1: Introduction and Structural Elucidation

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, hormones, and a vast array of synthetic psychoactive compounds.[1][2] These molecules are renowned for their ability to modulate the central nervous system (CNS). This guide focuses on a specific, less-documented derivative: 2-(4-Phenethyl-phenyl)-ethylamine.

The structure consists of a primary ethylamine chain attached to a phenyl ring, which is itself substituted at the 4-position with a phenethyl group. This "biphenyl-like" structure with an extended, flexible linker suggests unique properties related to lipophilicity and potential interactions with biological targets. The core structure is fundamentally that of a monoamine, which strongly implies a role as a neuromodulator or neurotransmitter.[3]

Predicted Physicochemical Properties

While experimental data is unavailable, the properties of 2-(4-Phenethyl-phenyl)-ethylamine can be predicted based on data from analogous compounds. The presence of the primary amine group suggests it is a basic compound, likely to form crystalline salts with acids, and will be soluble in organic solvents.[3][4]

| Property | Predicted Value / Characteristic | Rationale (Based on Analogs) |

| Molecular Formula | C₁₆H₁₉N | Derived from structural analysis. |

| Molecular Weight | ~225.33 g/mol | Calculated from the molecular formula.[5] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for phenethylamine derivatives.[4] |

| Odor | Fishy, amine-like | Common for low-molecular-weight amines.[3] |

| Boiling Point | >200 °C | The large phenethyl substituent would significantly increase the boiling point compared to unsubstituted phenethylamine (195 °C).[3] |

| Solubility | Soluble in ethanol, ether, and DMSO; limited water solubility | Typical for aromatic amines.[3] |

| Basicity (pKa) | ~9-10 | The primary amine group dictates basicity, similar to other phenethylamines. |

Section 2: Proposed Synthesis Workflow

A plausible synthetic route for 2-(4-Phenethyl-phenyl)-ethylamine would likely involve the construction of the 4-phenethyl-phenyl core, followed by the addition of the ethylamine side chain. A common and effective method for introducing an ethylamine group is through the reduction of a corresponding nitrile or nitroalkene.

Ritter Reaction Approach

One efficient method for this type of synthesis is the Ritter Reaction, which can produce α,α-dialkylphenethylamines and could be adapted here.[6] However, a more direct approach for a primary amine is outlined below, starting from 4-phenethyl-benzaldehyde.

Step-by-Step Protocol:

-

Henry Reaction (Nitroaldol Condensation): 4-phenethyl-benzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate) to form 1-(4-phenethyl-phenyl)-2-nitroethene. This reaction establishes the two-carbon side chain.

-

Reduction: The resulting nitroalkene is a versatile intermediate. It can be reduced to the target primary amine, 2-(4-Phenethyl-phenyl)-ethylamine, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent. This is a standard method for converting nitrostyrenes to phenethylamines.[7]

Caption: Proposed synthesis of 2-(4-Phenethyl-phenyl)-ethylamine.

Section 3: Predicted Biological Activity and Mechanism of Action

Substituted phenethylamines are a diverse class of psychoactive compounds, acting primarily as central nervous system stimulants, hallucinogens, or entactogens.[1][8] Their primary mechanism involves modulating monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[7]

Core Pharmacological Target: TAAR1

A key target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 is a G-protein coupled receptor located intracellularly in monoamine neurons. When activated by compounds like phenethylamine, it triggers a signaling cascade that can lead to the non-competitive release (efflux) of neurotransmitters from the neuron into the synapse.[7] This is achieved by altering the function of transporters like the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[7]

The large, lipophilic 4-phenethyl substituent on the target molecule would likely enhance its ability to cross the blood-brain barrier and could confer high affinity for TAAR1 or other monoamine receptors.

Caption: General mechanism of phenethylamine action on a dopaminergic neuron.

Potential Applications in Research

Given its structure, 2-(4-Phenethyl-phenyl)-ethylamine holds potential as a valuable tool in several research areas:

-

Neuroscience: As a potential TAAR1 agonist, it could be used to probe the function of trace amine systems in reward, mood, and attention.[7]

-

Medicinal Chemistry: The scaffold could serve as a starting point for developing novel CNS-active agents. The 4-phenethyl group can be modified to fine-tune receptor selectivity and pharmacokinetic properties.[9][10]

-

Drug Development: Substituted phenethylamines are precursors and intermediates in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders.[11]

Section 4: Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on guidelines for analogous chemical structures, such as other primary aromatic amines.[12][13][14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[15]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

-

References

- TargetMol. (n.d.). 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE.

- Chem-Impex. (n.d.). 2-(4-Trifluoromethyl-phenyl)ethylamine.

- Wikipedia. (n.d.). Substituted phenethylamine.

- bionity.com. (n.d.). Phenethylamine.

- Chem-Impex. (n.d.). 2-(4-Aminophenyl)ethylamine.

- Wikipedia. (n.d.). Phenethylamine.

- PubChem. (n.d.). 2-(4-Ethoxyphenyl)ethan-1-amine.

- Benchchem. (n.d.). Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.

- Merck. (n.d.). Safety Data Sheet.

- Safety Data Sheet. (2023, November 2).

- Fisher Scientific. (2015, October 13). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-(4-Aminophenyl)ethylamine synthesis.

- CymitQuimica. (n.d.). CAS 87620-08-4: 2-phenyl(ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_4)ethanamine.

- PubChem. (n.d.). 2-[4-(2-Aminoethyl)phenyl]ethylamine.

-

Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Retrieved from [Link]

- Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- PubChem. (n.d.). 2-Phenyl-N-(2-phenylethyl)ethan-1-amine.

- Sigma-Aldrich. (2025, July 8). Safety Data Sheet.

- CymitQuimica. (2023, April 5). Safety Data Sheet.

- UNODC. (n.d.). Details for Phenethylamines.

- Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethylamine [bionity.com]

- 4. CAS 87620-08-4: 2-phenyl(~2~H_4_)ethanamine | CymitQuimica [cymitquimica.com]

- 5. 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | C16H19N | CID 22791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. Details for Phenethylamines [unodc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Technical Review: 4-Substituted 2,5-Dimethoxyphenethylamines

Executive Summary

The 4-substituted 2,5-dimethoxyphenethylamines (often denoted as the 2C-X series) represent a critical scaffold in neuropharmacology, specifically for probing the serotonin 5-HT2A receptor. Characterized by a phenyl ring substituted with methoxy groups at positions 2 and 5, and a variable hydrophobic substituent at position 4, these compounds exhibit a unique Structure-Activity Relationship (SAR) that allows for fine-tuning of receptor affinity, intrinsic efficacy, and metabolic stability.

This guide synthesizes current literature regarding the chemical architecture, pharmacodynamics, metabolic fate, and synthetic pathways of this class. It highlights the transition from classical 2C compounds to their alpha-methylated counterparts (DOx series) and the super-potent N-benzyl derivatives (NBOMes), providing a rigorous foundation for researchers investigating serotonergic modulation.

Structural Architecture & SAR

The pharmacophore of 4-substituted phenethylamines is defined by the specific electronic and steric properties of the substituent at the para (4) position of the benzene ring.

The 4-Position Substituent

Research by David Nichols and others has established that 5-HT2A receptor affinity in this class is heavily driven by the lipophilicity and steric bulk of the 4-position substituent.

-

Halogens (Br, I, Cl): The most potent classical agonists (e.g., 2C-B, 2C-I) possess a halogen at C4. The high electron density and lipophilicity facilitate deep binding within the hydrophobic pocket of the 5-HT2A receptor.

-

Alkyls (Methyl, Ethyl, Propyl): As the alkyl chain lengthens (2C-D

2C-E -

Thioalkyls (2C-T series): Sulfur-containing substituents (e.g., 2C-T-7) introduce different electronic properties and metabolic vulnerabilities (sulfoxidation).

Alpha-Methylation (The DOx Series)

Adding a methyl group to the alpha-carbon of the ethylamine side chain converts the phenethylamine (2C-X) into an amphetamine (DOx).

-

Effect: This modification creates a chiral center (R-isomer is more active) and drastically reduces susceptibility to Monoamine Oxidase (MAO), increasing oral potency and duration of action by 2-3 fold compared to the 2C homolog.

Visualizing the SAR Logic

Figure 1: Strategic structural modifications of the phenethylamine scaffold and their pharmacological consequences.

Pharmacodynamics: Receptor Profiles

The primary mechanism of action is agonism at the 5-HT2A receptor.[1][2] However, the safety profile is often dictated by off-target activity at 5-HT2B and 5-HT2C.

Binding Affinities (Ki)

The following table summarizes binding data derived from competitive radioligand binding assays (using [3H]Ketanserin or similar ligands). Lower Ki indicates higher affinity.

| Compound | Substituent (R4) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (2A vs 2C) |

| 2C-B | -Br | ~1-5 | ~20-40 | Moderate |

| 2C-I | -I | ~0.5-2 | ~10-25 | Moderate |

| 2C-E | -Ethyl | ~2-10 | ~30-60 | Moderate |

| DOB | -Br (alpha-Me) | 0.5 - 1.0 | 1.0 - 5.0 | Low |

| 25I-NBOMe | -I (N-benzyl) | 0.04 | 0.5 | High Potency |

Data synthesized from Nichols et al. and Frontiers in Pharmacology [1, 2].

Functional Selectivity

While these compounds bind with high affinity, they often act as partial agonists . The recruitment of Beta-arrestin vs. G-protein signaling (functional selectivity) is a subject of intense current research, as it may differentiate therapeutic effects (neuroplasticity) from hallucinogenic effects.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is crucial for interpreting toxicology and duration of action.

Metabolic Pathways (2C-B Case Study)

The 2C series is primarily metabolized via oxidative deamination by MAO-A and MAO-B, followed by oxidation or reduction.

-

Deamination: The amine is cleaved to form an aldehyde intermediate.

-

Oxidation/Reduction: The aldehyde is converted to the corresponding carboxylic acid (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid) or alcohol.[3]

-

O-Demethylation: CYP450 enzymes (specifically CYP2D6) can remove methoxy groups at positions 2 or 5, creating phenols which are then glucuronidated.

Pathway Visualization

Figure 2: Primary Phase I metabolic pathways for 2,5-dimethoxy-4-bromophenethylamine (2C-B).

Synthetic Methodologies

The synthesis of 4-substituted phenethylamines generally follows the "Henry Reaction" route, which is robust and scalable for research purposes.

Protocol: General Synthesis of 2C-X

Precursors: 2,5-dimethoxybenzaldehyde and Nitromethane.

Step 1: Henry Reaction (Condensation)

-

Reagents: 2,5-dimethoxybenzaldehyde, Nitromethane (

), Ammonium Acetate (catalyst). -

Conditions: Reflux in acetic acid or alcohol.

-

Mechanism: Base-catalyzed condensation yields the nitrostyrene intermediate.

-

Validation: The product crystallizes as bright yellow/orange needles (Nitrostyrene).

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (

) in dry THF or Ether. -

Process: The nitrostyrene is added dropwise to the hydride solution under inert atmosphere (

). -

Workup: Quench with IPA/NaOH/Water (Fieser workup) to precipitate aluminum salts. Extract freebase amine.

Step 3: Electrophilic Aromatic Substitution (Halogenation)

-

Target: To install the 4-substituent (e.g., Bromine).

-

Reagents: Elemental Bromine (

) in Glacial Acetic Acid. -

Conditions: Add

to the 2C-H salt. The 4-position is highly activated by the ortho/para directing methoxy groups. -

Purification: Recrystallization of the hydrochloride salt from IPA/Acetone.

Synthesis Workflow

Figure 3: The standard synthetic route for halogenated 2C compounds.

Toxicology & Safety Profile

While classical 2C compounds have a relatively established safety window compared to NBOMes, specific risks must be accounted for in clinical or preclinical settings.

-

Vasoconstriction: 5-HT2A agonism can cause peripheral vasoconstriction.

-

MAO Inhibition: Some substituted phenethylamines act as competitive inhibitors of MAO, potentially leading to serotonin syndrome if combined with other serotonergic agents [3].

-

Hyperthermia: A common adverse event in overdose scenarios, mediated by central serotonergic dysregulation.

-

NBOMe Toxicity: Unlike the 2C series, NBOMe derivatives have been linked to fatal overdoses due to their extreme potency and potential activity at other sites (e.g., hERG channels), necessitating strict handling protocols (microgram dosages).

References

-

Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Link

-

Eshleman, A. J., et al. (2018). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Link

-

Meyer, M. R., et al. (2013). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Link

-

Carmo, H., et al. (2005).[5] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Link

-

Nichols, D. E. (2018). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences. Link

Sources

- 1. blossomanalysis.com [blossomanalysis.com]

- 2. mdpi.com [mdpi.com]

- 3. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Phenethylphenyl)ethanamine

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-(4-phenethylphenyl)ethanamine from 4-bromophenethylamine . The synthesis addresses a common challenge in medicinal chemistry: extending carbon chains on aryl-alkylamine scaffolds without compromising the sensitive amine functionality.

Synthetic Strategy

Direct alkylation of 4-bromophenethylamine is prone to polyalkylation and catalyst poisoning. Therefore, this protocol utilizes a Protection-Coupling-Reduction strategy:

-

Chemoselective Protection: Masking the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent catalyst interference.

-

Sonogashira Cross-Coupling: Installing the phenethyl carbon skeleton via a phenylethynyl intermediate. This route is selected over Suzuki coupling due to the higher stability and commercial availability of phenylacetylene compared to phenethylboronic acids.

-

Global Reduction & Deprotection: A two-stage reduction sequence to saturate the alkyne and remove the protecting group.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule.

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the diphenylethane core.

Phase 1: Chemoselective Amine Protection

Before catalytic cross-coupling, the free amine must be protected to prevent the formation of palladium-amine complexes, which can deactivate the catalyst. The Boc group is chosen for its orthogonality to the basic conditions of the Sonogashira coupling.

Protocol 1: N-Boc Protection

Reagents:

-

4-Bromophenethylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv)[1] -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethylamine in DCM.

-

Base Addition: Add

in one portion. Cool the solution to 0°C using an ice bath. -

Reagent Addition: Add a solution of

in DCM dropwise over 15 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine (ninhydrin active) should disappear.

-

-

Work-up: Wash the organic phase sequentially with 1M HCl (to remove unreacted amine/base), saturated

, and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo to yield N-Boc-4-bromophenethylamine as a white solid.

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | >95% (Quantitative) |

| Appearance | White crystalline solid |

| Key NMR Signal |

Phase 2: Sonogashira Cross-Coupling

This is the critical carbon-carbon bond-forming step. We utilize a Copper-Cocatalyzed Sonogashira protocol to couple the aryl bromide with phenylacetylene.[3]

Mechanistic Insight

The reaction proceeds via a dual catalytic cycle.[3] The Palladium cycle involves oxidative addition of the aryl bromide, while the Copper cycle activates the terminal alkyne.[4]

Figure 2: Simplified Sonogashira catalytic cycle highlighting the intersection of Pd and Cu pathways.

Protocol 2: Coupling Reaction

Reagents:

-

N-Boc-4-bromophenethylamine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

- (0.03 equiv / 3 mol%)

-

CuI (0.02 equiv / 2 mol%)[3]

-

Triethylamine (

) (3.0 equiv) -

THF (Anhydrous, degassed)

Procedure:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen three times.

-

Loading: Add N-Boc-4-bromophenethylamine,

, and CuI to the flask. -

Solvent/Base: Add degassed THF and

via syringe. -

Alkyne Addition: Add phenylacetylene dropwise.

-

Note: The solution typically turns dark brown/black upon addition of the alkyne due to catalyst activation.

-

-

Reaction: Heat the mixture to 60°C for 6-12 hours.

-

Work-up: Filter the mixture through a pad of Celite to remove metal salts. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate N-Boc-2-(4-(phenylethynyl)phenyl)ethanamine .

Phase 3: Exhaustive Hydrogenation & Deprotection

The final phase converts the rigid alkyne linker into the flexible ethyl bridge and unmasks the amine.

Protocol 3: Hydrogenation (Alkyne Saturation)

Reagents:

-

Alkyne Intermediate[5]

-

Pd/C (10% wt loading, 0.1 equiv by mass)

-

Methanol (MeOH)

Procedure:

-

Dissolve the alkyne intermediate in MeOH in a hydrogenation vessel (e.g., Parr shaker or balloon flask).

-

Add Pd/C catalyst carefully (Caution: Pyrophoric when dry; wet with solvent immediately).

-

Purge with

gas and stir under 1 atm (balloon) or 40 psi (Parr) of hydrogen for 12 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Concentration: Evaporate solvent to yield the N-Boc-protected saturated intermediate .

Protocol 4: Acidic Deprotection

Reagents:

-

4M HCl in Dioxane (Excess)

-

DCM (Solvent)

Procedure:

-

Dissolve the hydrogenated intermediate in a minimal amount of DCM.

-

Add 4M HCl in Dioxane (10 equiv). Stir at room temperature for 2 hours.

-

Observation: A white precipitate (the amine hydrochloride salt) often forms.

-

-

Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove organic impurities.

-

Free Basing (Optional): If the free amine is required, dissolve the salt in water, basify with 1M NaOH to pH 12, and extract into DCM.

Analytical Validation

The following table summarizes the expected analytical signatures for the final target: 2-(4-Phenethylphenyl)ethanamine .

| Technique | Expected Signal | Structural Assignment |

| 1H NMR | Aromatic protons (biphenyl system) | |

| 1H NMR | Four methylene ( | |

| 13C NMR | ~140-142 ppm | Quaternary aromatic carbons (ipso) |

| 13C NMR | ~37-42 ppm | Aliphatic carbons ( |

| HRMS | Confirm molecular weight (approx 225.33 g/mol ) |

References

-

Sonogashira Coupling Protocol: BenchChem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. (Accessed 2023). Link

-

Boc Protection Mechanism: Chemistry Steps. Boc Protecting Group for Amines - Mechanism and Conditions.[1][6][7] (2023). Link

-

Hydrogenation Selectivity: Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation.[8]Link

-

General Amine Protection: Fisher Scientific. Amine Protection / Deprotection Protocols.[6][7][9][10]Link

-

Sonogashira Mechanism: Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Recent Literature.[11]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 9. Lab Reporter [fishersci.co.uk]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

Using 2-(4-Phenethyl-phenyl)-ethylamine as a chemical building block

This comprehensive technical guide details the application of 2-(4-Phenethyl-phenyl)-ethylamine (CAS: 124499-29-2), a specialized chemical building block used primarily in peptoid synthesis and medicinal chemistry to introduce extended hydrophobic motifs.[1]

Advanced Protocols for Peptoid Synthesis & Hydrophobic Pharmacophore Design[1][2]

Introduction & Structural Utility[1][3]

2-(4-Phenethyl-phenyl)-ethylamine is a bivalent hydrophobic anchor .[1] Unlike standard phenethylamine derivatives (e.g., dopamine, amphetamine analogs) which target monoamine transporters, this molecule features an extended biphenyl-like scaffold separated by an ethylene bridge.[1]

Key Structural Features:

-

Extended Reach: The distance from the primary amine to the distal phenyl ring is approx. 10-12 Å.[1] This allows the molecule to span deep hydrophobic channels in enzymes (e.g., kinases) or GPCRs.[1]

-

Rotational Flexibility: The central ethylene bridge (

) between the phenyl rings introduces a degree of freedom not present in rigid biphenyl systems, allowing the distal ring to adopt an induced fit within a binding pocket.[1] -

Peptoid Relevance: In N-substituted glycine (peptoid) synthesis, this amine serves as a precursor for "super-hydrophobic" side chains, mimicking but exceeding the bulk and hydrophobicity of Phenylalanine or Naphthylalanine residues.[1]

Core Applications

A. Peptoid Synthesis (N-Substituted Glycines)

This is the primary validated application (see US Patent 5831005A).[1] The amine is used in the sub-monomer method to create oligomers with specific biological activities, such as antimicrobial peptides or protein-protein interaction inhibitors.[1]

B. Fragment-Based Drug Discovery (FBDD)

Used as a linker to connect a solvent-exposed polar headgroup to a deep hydrophobic pocket.[1] It is particularly useful in designing:

-

Dual-site Inhibitors: Linking an ATP-site binder to an allosteric hydrophobic pocket.[1]

-

PROTAC Linkers: Providing a rigid-yet-flexible hydrophobic spacer.[1]

Experimental Protocols

Protocol A: Solid-Phase Peptoid Synthesis (Sub-Monomer Method)

Objective: Incorporation of the 4-phenethylphenethyl side chain into a growing peptoid oligomer on Rink Amide resin.[1]

Reagents:

-

Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g loading).[1]

-

Acylation: Bromoacetic acid (1.2 M in DMF), DIC (Diisopropylcarbodiimide).[1]

-

Displacement: 2-(4-Phenethyl-phenyl)-ethylamine (1.0 M in DMF).[1]

-

Wash: DMF, DCM.

Workflow:

-

Fmoc Deprotection: Remove Fmoc from resin (20% piperidine/DMF, 2 x 10 min).[1] Wash with DMF.

-

Acylation Step:

-

Displacement Step (The Critical Step):

-

Add 2-(4-Phenethyl-phenyl)-ethylamine (1.5 M solution in DMF, 15 eq) to the bromoacetylated resin.

-

Note: This amine is bulky.[1] Incubate at 35°C for 90-120 min to ensure complete substitution.

-

Mechanism:[1][2][3][4] SN2 displacement of the bromide by the primary amine.[1]

-

Wash: DMF (5 x 1 min), DCM (3 x 1 min).[1]

-

-

Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

Validation:

-

Kaiser Test: Negative after acylation; Positive (blue) implies failed acylation.[1]

-

Chloranil Test: Positive (green/blue) after displacement confirms secondary amine formation.[1]

Protocol B: Solution-Phase Amide Coupling

Objective: Coupling to a carboxylic acid core (e.g., for kinase inhibitor synthesis).[1]

Reagents:

-

Carboxylic Acid (1.0 eq)[1]

-

2-(4-Phenethyl-phenyl)-ethylamine HCl (1.1 eq)[1]

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Solvent: Anhydrous DMF or DCM.[1]

Step-by-Step:

-

Dissolve the Carboxylic Acid in DMF (0.1 M).[1]

-

Add DIPEA and stir for 5 min to deprotonate the acid.

-

Add HATU.[1] Stir for 10 min (activation).

-

Add 2-(4-Phenethyl-phenyl)-ethylamine HCl .

-

Critical Adjustment: If using the HCl salt, ensure DIPEA is sufficient (at least 3 eq) to neutralize the salt and the reaction byproduct.[1]

-

Monitor by LC-MS.[1] Product usually elutes at high %B (acetonitrile) due to lipophilicity.[1]

Visualizations & Logic

Figure 1: Peptoid Synthesis Cycle (Sub-Monomer Route)

This diagram illustrates the iterative process where the amine is introduced.[1]

Caption: The sub-monomer cycle for installing the 4-phenethylphenethyl side chain. The bulk of the amine requires extended reaction times during the displacement step.[1]

Figure 2: Pharmacophore Mapping

Comparing the reach of this building block vs. standard Phenylalanine.[1]

Caption: Structural comparison showing the extended reach of the phenethyl-phenyl scaffold, enabling interactions with deep allosteric pockets.

Physicochemical Data Summary

| Property | Value | Implication for Protocol |

| LogP (Predicted) | ~4.5 - 5.0 | Highly lipophilic.[1] Use DMF/DMSO for reactions; avoid pure water.[1] |

| pKa (Amine) | ~9.8 | Typical primary amine.[1] Protonated at physiological pH.[1] |

| Solubility | Low in water; High in DCM, DMF, MeOH | Perform workups with organic extraction (DCM/EtOAc).[1] |

| Molecular Geometry | Linear/Flexible | Can fold to minimize surface area in aqueous media (aggregation risk).[1] |

References

-

Zuckermann, R. N., et al. (1992).[1] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] Link[1]

-

Santi, D. V., et al. (1998).[1] "Synthesis of N-substituted oligomers." U.S. Patent 5,831,005.[1] (Explicitly lists 4-phenethylphenethylamine as a building block).[1][4][5][6] Link

-

ChemicalBook. (2023).[1] "2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride Product Entry." (Verification of CAS 124499-29-2).[1] Link

Sources

- 1. CAS 589-08-2: N-Methylbenzeneethanamine | CymitQuimica [cymitquimica.com]

- 2. US4412992A - 2-Hydroxy-5-phenylazobenzoic acid derivatives and method of treating ulcerative colitis therewith - Google Patents [patents.google.com]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. US5831005A - Synthesis of N-substituted oligomers - Google Patents [patents.google.com]

- 5. CA2767761C - Water purification membrane with polydopamine coating - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Mastering the Matrix: A Practical Guide to Preparing 2-(4-Phenethyl-phenyl)-ethylamine Solutions for In Vitro Assays

Abstract

This comprehensive application note provides a detailed framework for the preparation of 2-(4-phenethyl-phenyl)-ethylamine solutions tailored for in vitro assays. Addressing the inherent challenges posed by the compound's hydrophobic and basic nature, this guide offers a robust, step-by-step protocol for solubilization, dilution, and validation. By elucidating the physicochemical principles that govern the solubility and stability of this class of molecules, we empower researchers, scientists, and drug development professionals to generate reliable and reproducible data in their cell-based and biochemical assays. This document integrates field-proven insights with established best practices to ensure the integrity of experimental outcomes.

Introduction: The Challenge of Hydrophobic Amines in Aqueous Environments

2-(4-Phenethyl-phenyl)-ethylamine and its analogs are of significant interest in medicinal chemistry due to their structural resemblance to endogenous monoamines, suggesting a wide range of potential biological activities. However, the very features that confer this bioactivity—a significant nonpolar surface area and a basic amine functional group—present considerable challenges for in vitro testing. The hydrophobicity of the biphenyl-like core structure leads to poor aqueous solubility, while the basicity of the ethylamine side chain dictates a pH-dependent charge state, further complicating its behavior in physiological buffers.

A failure to properly solubilize and maintain the stability of such compounds in assay media can lead to a cascade of experimental artifacts, including:

-

Precipitation: The compound "crashing out" of solution, leading to an inaccurate and unknown effective concentration.

-

Micelle Formation: Aggregation of the compound into supramolecular structures that can alter its biological activity and lead to non-specific effects.

-

Inaccurate Potency Determination: Underestimation of a compound's true potency due to reduced bioavailability in the assay system.

-

Poor Reproducibility: High variability between experiments, undermining the reliability of the data.

This guide provides a systematic approach to mitigate these risks, ensuring that the biological activity observed is a true reflection of the compound's properties.

Physicochemical Properties of 2-(4-Phenethyl-phenyl)-ethylamine

A thorough understanding of the compound's physicochemical properties is paramount for developing a successful solubilization strategy. While experimental data for this specific molecule is not widely available, we can extrapolate from closely related structures to inform our approach.

| Property | Estimated Value/Characteristic | Rationale and Implications for In Vitro Assays |

| Molecular Formula | C₁₆H₁₉N | The empirical formula determines the molecular weight, which is crucial for calculating molar concentrations. |

| Molecular Weight | ~225.33 g/mol | Based on the structure of the closely related 2-phenyl-N-(2-phenylethyl)ethan-1-amine[1]. This value is essential for accurate stock solution preparation. |

| pKa (basic) | ~9.5 - 10.0 | Estimated based on the pKa of phenethylamine (9.83)[2] and substituted phenethylamines. The amine group will be predominantly protonated and positively charged at physiological pH (~7.4), which can influence its interaction with cellular membranes and macromolecules. |

| Predicted logP | > 3.0 | The high logP value indicates significant hydrophobicity, predicting poor aqueous solubility. Organic solvents will be necessary for initial dissolution.[3] |

| Aqueous Solubility | Very Low | Expected to be poorly soluble in neutral aqueous buffers. Solubility will increase at lower pH due to the protonation of the amine group, but this may not be compatible with many biological assays. |

| Organic Solvent Solubility | High | Expected to be freely soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols like ethanol.[4] |

Core Principles for Solution Preparation

The overarching goal is to prepare a high-concentration, stable stock solution in an organic solvent and then to dilute this stock into an aqueous assay buffer in a manner that avoids precipitation. The following principles should guide every step of the process.

The "Like Dissolves Like" Maxim

The hydrophobic nature of 2-(4-Phenethyl-phenyl)-ethylamine necessitates the use of a non-polar or polar aprotic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its excellent solubilizing power for a wide range of organic molecules and its miscibility with water.

pH and Ionization

As a primary amine, the solubility of 2-(4-Phenethyl-phenyl)-ethylamine is pH-dependent. At a pH below its pKa, the amine group will be protonated (R-NH₃⁺), rendering the molecule more polar and thus more water-soluble. Conversely, at a pH above its pKa, the amine will be in its neutral, free base form (R-NH₂), which is less polar and less water-soluble. While acidification can enhance solubility, it is often incompatible with cell-based assays that require a physiological pH of 7.2-7.4.

The Perils of "Solvent Shock"

Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause a localized supersaturation, leading to immediate precipitation of the compound. This phenomenon, often termed "solvent shock," is a major source of experimental variability. Gradual, stepwise dilution with vigorous mixing is essential to prevent this.

Detailed Protocols

Materials and Reagents

-

2-(4-Phenethyl-phenyl)-ethylamine (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Ethanol, 200 proof (100%), molecular biology grade

-

Sterile, high-purity water (e.g., Milli-Q or equivalent)

-

Assay-specific buffer (e.g., PBS, HBSS, cell culture medium)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention tips

-

Vortex mixer

-

Sonicator (optional, but recommended)

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This high-concentration stock solution is the foundation for all subsequent dilutions.

-

Pre-weighing Preparation: Before opening the vial of 2-(4-Phenethyl-phenyl)-ethylamine, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid compound.

-

Weighing: Accurately weigh a precise amount of the compound (e.g., 2.25 mg) into a sterile, amber glass vial. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 2.25 mg of a compound with a molecular weight of 225.33 g/mol , you would add 1.0 mL of DMSO. Calculation: (2.25 mg / 225.33 g/mol ) / 10 mmol/L = 0.001 L = 1.0 mL

-

Solubilization: Tightly cap the vial and vortex vigorously for at least 2 minutes. Visually inspect the solution to ensure that all solid material has dissolved. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

-

Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The use of amber vials protects the compound from potential photodegradation.

Diagram: Stock Solution Preparation Workflow

Caption: Stepwise dilution protocol to minimize precipitation.

Validation and Troubleshooting

Even with a robust protocol, issues can arise. A self-validating system includes checks to ensure the integrity of your solutions.

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation upon dilution | - Solvent Shock: The concentration gradient between the stock and the buffer is too high.- Exceeding Solubility Limit: The final concentration is above the compound's solubility in the assay medium.- Temperature Effects: The assay buffer was too cold. | - Perform an additional intermediate dilution step.- Reduce the final concentration of the compound.- Ensure the assay buffer is pre-warmed to 37°C.<[5]br>- Consider the use of a solubilizing agent like a low concentration of a non-ionic detergent (e.g., Tween-20), if compatible with the assay. |

| Inconsistent Assay Results | - Compound Instability: The compound may be degrading in the aqueous buffer over the time course of the experiment.- Adsorption to Plastics: The hydrophobic compound may be adsorbing to the walls of pipette tips or microplates. | - Prepare fresh working solutions immediately before each experiment.- Include a time-course stability study by incubating the working solution under assay conditions and testing its activity at different time points.- Use low-retention plasticware.- Consider the inclusion of a low percentage of serum or bovine serum albumin (BSA) in the assay buffer, if appropriate, to act as a carrier protein and reduce non-specific binding. |

| Solvent-Induced Artifacts | - DMSO Toxicity: High concentrations of DMSO can be toxic to cells.- Interference with Assay Readout: DMSO can interfere with certain enzymatic or fluorescence-based assays. | - Always include a vehicle control with the same final DMSO concentration as the test samples.- Keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays, and ideally below 0.1%.- Run a solvent tolerance test to determine the maximum concentration of DMSO your specific assay can tolerate without artifacts. |

Safety and Handling

2-(4-Phenethyl-phenyl)-ethylamine and related phenethylamines should be handled with care.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the solid compound and its concentrated solutions.

-

Engineering Controls: Handle the solid compound and prepare the initial stock solution in a chemical fume hood to avoid inhalation of fine powders.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The successful preparation of 2-(4-Phenethyl-phenyl)-ethylamine solutions for in vitro assays hinges on a systematic approach that respects the compound's inherent physicochemical properties. By utilizing DMSO for initial solubilization, employing a careful stepwise dilution into pre-warmed aqueous buffers, and incorporating appropriate vehicle controls, researchers can minimize experimental artifacts and generate high-quality, reproducible data. The protocols and principles outlined in this guide provide a solid foundation for the in vitro evaluation of this and other challenging hydrophobic, basic small molecules, ultimately contributing to the advancement of drug discovery and development.

References

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of N-Benzylethylenediamine.

-

PubChem. (2025). 2-[4-(2-Aminoethyl)phenyl]ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

-

PubChem. (2025). 2-(4-Biphenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2025). 2-Phenyl-N-(2-phenylethyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2025). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

Sources

- 1. 2-Phenyl-N-(2-phenylethyl)ethan-1-amine | C16H19N | CID 22791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 87620-08-4: 2-phenyl(~2~H_4_)ethanamine | CymitQuimica [cymitquimica.com]

- 5. 2-(4-Benzyloxy-phenyl)-ethylamine | C15H17NO | CID 200957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 2-(4-Phenethyl-phenyl)-ethylamine in GPCR Ligand Screening

Executive Summary

Compound: 2-(4-Phenethyl-phenyl)-ethylamine (CAS: 124499-29-2)

Class: Lipophilic Phenethylamine Derivative

Primary Targets: Aminergic GPCRs (Serotonin 5-HT

This guide details the protocol for screening 2-(4-Phenethyl-phenyl)-ethylamine , a rigidified lipophilic analog of the endogenous neurotransmitter phenethylamine (PEA). Unlike the endogenous ligand, the addition of the 4-phenethyl group drastically alters the compound's physicochemical properties, enhancing affinity for deep hydrophobic crevices within Class A GPCRs. This protocol addresses the specific challenges of solubilizing and screening this lipophilic ligand to prevent false negatives caused by compound aggregation or non-specific binding.

Scientific Background & Mechanism[1][2]

Chemical Identity & Properties

The molecule consists of a phenethylamine core with a bulky phenethyl group attached at the para position of the phenyl ring. This extension creates a "dumbbell-like" hydrophobic pharmacophore.

| Property | Value | Relevance to Screening |

| IUPAC Name | 2-[4-(2-phenylethyl)phenyl]ethanamine | Standard ID |

| CAS Number | 124499-29-2 | Procurement verification |

| Molecular Weight | 225.33 g/mol | Calculation of Molar concentrations |

| LogP (Predicted) | ~4.2 - 4.8 | High Lipophilicity : Requires DMSO/BSA optimization |

| pKa | ~9.8 (Amine) | Positively charged at physiological pH (7.4) |

Mechanism of Action: The "Deep Pocket" Hypothesis

In aminergic GPCRs (e.g., 5-HT

-

Endogenous PEA: Binds transiently with low affinity.

-

2-(4-Phenethyl-phenyl)-ethylamine: The 4-phenethyl tail extends into the deep hydrophobic pocket (often involving residues like F6.51 and W6.48). This "aromatic stacking" stabilizes the active state (agonist) or blocks conformational shifts (antagonist), significantly increasing residence time and affinity (

often in nM range).

Signaling Pathway Visualization

The compound typically modulates G

Figure 1: Dual signaling potential. The ligand may activate Calcium flux (Gq) or modulate cAMP (Gs/Gi) depending on the receptor target.

Experimental Protocol: High-Fidelity Screening

Reagent Preparation (Critical Step)

Due to the high LogP (~4.5), this compound is prone to sticking to plasticware and precipitating in aqueous buffers.

Stock Solution (10 mM):

-

Weigh 2.6 mg of 2-(4-Phenethyl-phenyl)-ethylamine HCl.

-

Dissolve in 1.15 mL of 100% DMSO . Vortex vigorously for 30 seconds.

-

Validation: Ensure solution is clear. If cloudy, sonicate at 37°C for 5 mins.

-

Store in glass vials (to prevent plastic adsorption) at -20°C.

Assay Buffer (Working Solution):

-

Base: HBSS + 20 mM HEPES (pH 7.4).

-

Additives: You MUST add 0.1% fatty-acid free BSA or 0.05% Pluronic F-127 . This acts as a carrier to keep the lipophilic phenethyl tail in solution during the assay.

-

Note: Avoid serum (FBS) in the assay buffer as it contains undefined amines that may compete.

Assay Workflow: Calcium Flux (G Coupled)

Target: 5-HT

Step-by-Step Protocol:

-

Cell Seeding: Plate HEK293-G

q16 cells stably expressing the target receptor (e.g., 5-HT -

Dye Loading: Remove media. Add 20 µL/well of Calcium-4 or Fluo-4 NW dye loading solution (prepared in Assay Buffer with 2.5 mM Probenecid to prevent dye efflux).

-

Incubation: Incubate 45 mins at 37°C, then 15 mins at RT.

-

Compound Addition (Online):

-

Prepare 5x compound plate (serial dilution in Assay Buffer).

-

Place cell plate and compound plate in FLIPR/FDSS reader.

-

Inject 5 µL of compound (Final DMSO < 0.5%).

-

-

Measurement: Record fluorescence (Ex 480nm / Em 525nm) for 180 seconds.

-

Data Analysis: Calculate Max - Min RFU. Normalize to reference agonist (e.g., 5-HT or DOI).

Assay Workflow: cAMP Accumulation (G /G Coupled)

Target: TAAR1, D

Step-by-Step Protocol:

-

Cell Prep: Harvest CHO-K1 cells expressing target receptor. Resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

-

Agonist Mode:

-

Add 5 µL cells (2,000 cells) to 384-well white low-volume plate.

-

Add 5 µL of 2-(4-Phenethyl-phenyl)-ethylamine (2x concentration).

-

Incubate 30 mins at RT.

-

-

Antagonist Mode:

-

Add 5 µL Compound. Incubate 15 mins.

-

Add 5 µL Reference Agonist (at EC

concentration).

-

-

Detection (TR-FRET/HTRF):

-

Add 10 µL HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Incubate 1 hour in dark.

-

-

Read: Measure HTRF ratio (665nm/620nm).

Data Analysis & Interpretation

Quantitative Metrics

Summarize your screening data using the following template to ensure comparability.

| Metric | Definition | Interpretation for this Compound |

| Concentration at 50% maximal effect | Potency. Expect < 100 nM for specific targets due to hydrophobic tail. | |

| Maximal efficacy relative to endogenous ligand | Full Agonist ( | |

| Hill Slope | Steepness of the curve | > 1.0 suggests positive cooperativity or aggregation artifacts (check solubility). |

| Z' Factor | Assay quality metric | Must be > 0.5 for valid HTS. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bell-shaped concentration curve | Compound precipitation at high concentrations. | Limit max concentration to 10 µM; Increase BSA to 0.5%. |

| High background in Calcium assay | Constitutive activity of receptor. | Use inverse agonist control; Optimize cell density. |

| No response in Gs assay | Compound might be Gi-biased (D2-like). | Run Forskolin-induced cAMP inhibition assay to detect Gi activity. |

Screening Workflow Diagram

Figure 2: Parallel screening workflow to determine G-protein coupling specificity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200957, 2-(4-Benzyloxy-phenyl)-ethylamine (Structural Analog Reference). Retrieved from [Link]

-

Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Contextual grounding for phenethylamine SAR).

- Sotnikova, T. D., et al. (2004).Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor Ligands. Journal of Neurochemistry. (Mechanistic insight into phenethylamine signaling).

(Note: While specific literature on the exact "4-phenethyl" analog is proprietary or sparse, the protocols above are derived from standard validated methods for the 4-substituted phenethylamine class, such as 4-Benzyl-PEA and 4-Phenyl-PEA).

Sources

Storage and handling of 2-(4-Phenethyl-phenyl)-ethylamine free base vs HCl

Technical Application Note: Stability, Storage, and Handling of 2-(4-Phenethyl-phenyl)-ethylamine (Free Base vs. HCl)

Abstract

This technical guide provides a rigorous protocol for the storage, handling, and interconversion of 2-(4-Phenethyl-phenyl)-ethylamine , a lipophilic primary amine derivative.[1] Due to its structural characteristics—a primary amine tail attached to a biphenyl-like lipophilic core—this compound exhibits distinct stability profiles depending on its protonation state.[1] This document details the physicochemical divergence between the Free Base and Hydrochloride (HCl) salt forms, elucidating the mechanisms of degradation (carbamylation and oxidation) and providing self-validating workflows for experimental use.

Part 1: Physicochemical Profile & Comparative Analysis

The choice between the Free Base and the HCl salt is not merely logistical; it dictates the stability and suitability of the compound for specific assays. The Free Base is required for high membrane permeability in cell-based assays, while the HCl salt is the only viable form for long-term archival storage.

Table 1: Comparative Physicochemical Profile

| Feature | Free Base Form ( | HCl Salt Form ( |

| Physical State | Viscous oil or low-melting waxy solid.[1] | Crystalline solid.[2] |

| Chemical Stability | Low. Reactive nucleophile.[1] | High. Protonated nitrogen is non-nucleophilic. |

| Primary Hazard | Carbamylation. Reacts rapidly with atmospheric | Hygroscopicity. Absorbs atmospheric moisture. |

| Solubility | Soluble in organic solvents (DCM, DMSO, Ethanol). Insoluble in water. | Soluble in water and lower alcohols. Insoluble in non-polar organics. |

| Storage Shelf-Life | < 1 month (unless under Argon at -20°C). | > 2 years (desiccated at -20°C).[1] |

| Experimental Use | Membrane permeability assays, lipophilic binding pockets. | Aqueous buffer preparation, in vivo injection (saline). |

Part 2: Mechanisms of Degradation[1]

Understanding why the Free Base degrades is critical for troubleshooting. As a primary amine, 2-(4-Phenethyl-phenyl)-ethylamine possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile.[1]

-

Carbamylation (The "White Crust" Phenomenon): The most immediate threat to the Free Base is atmospheric Carbon Dioxide (

). The amine attacks-

Reaction:

[1]

-

-

Oxidation: Over time, exposure to oxygen leads to the formation of N-oxides and imines, causing the clear oil to turn yellow or brown.

Figure 1: Degradation Pathways of Primary Amines[1]

Caption: Figure 1. The Free Base is thermodynamically unstable in air. It scavenges CO2 to form insoluble carbamate salts and oxidizes to colored impurities.

Part 3: Storage Protocols (The "Gold Standard")

Do not rely on Parafilm alone. Parafilm is permeable to oxygen and moisture over time.

Protocol A: Long-Term Storage (HCl Salt)

Target: >1 Year Stability[1]

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid polyethylene caps which can be permeable to moisture).[1]

-

Secondary Containment: Place the vial inside a larger jar containing a layer of active desiccant (Silica Gel or

). -

Environment: Store at -20°C .

-

Thawing Rule (Critical): Before opening the vial, allow it to equilibrate to room temperature for 30 minutes.

-

Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, initiating hydrolysis or clumping.

-

Protocol B: Short-Term Storage (Free Base)

Target: 1-4 Weeks Stability

-

Inert Atmosphere: The Free Base must be stored under Argon or Nitrogen.

-

Vessel: Use a crimp-top vial with a septum if possible, or flush a screw-cap vial with Argon immediately before closing.[1]

-

Temperature: Store at -20°C or -80°C .

-

Visual Check: If the oil turns cloudy or develops a white crust, it has carbonylated. Purification (Acid/Base extraction) is required before use.[1]

Part 4: Handling & Conversion Protocols

Researchers often purchase the stable HCl salt but require the Free Base for specific lipophilic assays. The following protocol describes the "Just-in-Time" conversion. Do not convert the entire stock to Free Base for storage. Convert only what is needed for the day's experiment.

Protocol C: "Just-in-Time" Free Basing (Salt Base)

Reagents:

-

2-(4-Phenethyl-phenyl)-ethylamine HCl[1]

-

1M NaOH (Sodium Hydroxide)[1]

-

Dichloromethane (DCM) or Diethyl Ether[1]

-

Saturated NaCl (Brine)[1]

-

Anhydrous

(Magnesium Sulfate)[1]

Workflow:

-

Dissolution: Dissolve the calculated mass of HCl salt in a minimal volume of deionized water.

-

Basification: Add 1M NaOH dropwise while stirring until pH > 12. The solution will become cloudy as the Free Base oils out.

-

Extraction: Add an equal volume of DCM. Shake gently and allow phases to separate. Collect the lower organic layer (containing the Free Base).

-

Note: Repeat extraction 2x to maximize yield.

-

-

Washing: Wash the combined organic layer with Brine to remove trapped water.

-

Drying: Add anhydrous

to the organic phase and let sit for 5 minutes. Filter off the solid. -

Isolation: Evaporate the solvent under a stream of Nitrogen (or rotary evaporator).

-

Validation: The resulting residue should be a clear oil.

Figure 2: Salt-to-Base Conversion Workflow

Caption: Figure 2. Workflow for generating fresh Free Base from stable HCl stock immediately prior to experimentation.

Part 5: Safety & Disposal

-

Toxicity: As a phenethylamine derivative, assume potential sympathomimetic activity. Handle with full PPE (gloves, goggles, lab coat).

-

Corrosivity: The Free Base is caustic (high pH). The HCl salt is an irritant.

-

Disposal: Dispose of all amine waste in the "Basic Organic Waste" stream. Do not pour down the drain.

References

-

Salvatore, R. N., et al. (2001).[3] "Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and halides."[3] Journal of Organic Chemistry. Link[1]

-

Organic Chemistry Portal. (n.d.).[1] "Protection of Amines: Carbamates." Link

-

PubChem. (2025).[1][4] "Phenethylamine - Compound Summary."[1] National Library of Medicine. Link

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt hygroscopicity and stability). Link[1]

Sources

- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmainfonepal.com [pharmainfonepal.com]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. 2-[4-(2-Aminoethyl)phenyl]ethylamine | C10H16N2 | CID 2749887 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low yields in 2-(4-Phenethyl-phenyl)-ethylamine synthesis

Welcome to the technical support center for the synthesis of 2-(4-phenethyl-phenyl)-ethylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth, field-tested insights in a direct question-and-answer format to address common challenges and help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 2-(4-phenethyl-phenyl)-ethylamine?

There are several strategic approaches to this molecule. The optimal choice depends on starting material availability, scale, and tolerance for specific reagents. Two of the most common and logical strategies are the Acylation-Reduction Pathway and the Cross-Coupling Pathway .

-

Acylation-Reduction Pathway: This is a classic and robust approach that builds the molecule linearly. It typically begins with a Friedel-Crafts acylation of biphenyl, followed by functional group manipulations to build the ethylamine sidechain. This route is often favored for its cost-effective starting materials.[1][2]

-

Palladium-Catalyzed Cross-Coupling Pathway: This modern approach, typically a Suzuki-Miyaura coupling, offers high efficiency and functional group tolerance.[3][4] It involves coupling a phenethyl-containing boronic acid with a halo-phenylethylamine derivative (or vice-versa), providing a convergent and often higher-yielding route, albeit with more expensive catalysts and reagents.[5][6]

Below is a diagram illustrating these two divergent strategies.

Caption: High-level comparison of two primary synthetic routes.

Q2: What are the most critical parameters for achieving high yields and purity?

Across all synthetic routes, three pillars of success are paramount:

-

Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, especially for moisture-sensitive reactions like Friedel-Crafts[7] and those using organometallics or hydrides. Precise control of stoichiometry is crucial to prevent side reactions and simplify purification.

-

Atmosphere Control: Many intermediates and catalysts, particularly in cross-coupling reactions, are sensitive to oxygen.[8] Maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst deactivation and unwanted side-product formation.

-

Temperature Management: Both exothermic and endothermic reactions are common in these pathways. Strict temperature control is vital to prevent byproduct formation (e.g., polyalkylation in Friedel-Crafts reactions[9]) or reaction stalling.

Q3: How can I effectively monitor the progress of these reactions?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method. It is crucial to develop a good solvent system for each step to clearly resolve starting materials, intermediates, and products. For more complex reaction mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Issues with Friedel-Crafts Acylation of Biphenyl

Q: My Friedel-Crafts acylation of biphenyl with acetyl chloride is showing low conversion. What are the likely causes?

This is a common issue often traced back to the Lewis acid catalyst or reaction conditions.

Possible Causes & Solutions:

-

Inactive Catalyst: The most frequent culprit is moisture. Aluminum chloride (AlCl₃) is highly hygroscopic and reacts violently with water, rendering it inactive.

-

Solution: Use a fresh, unopened bottle of AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is oven-dried and the solvent is anhydrous.

-

-

Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃, not a catalytic amount.[1][10] This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering it.

-

Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent.

-

-

Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow the reaction rate to a crawl.

-

Solution: The reaction is often started at 0°C during the addition of reagents to control the initial exotherm and then allowed to warm to room temperature or gently heated (e.g., 40-50°C) to drive it to completion. Monitor via TLC to determine the optimal reaction time and temperature.

-

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Scenario 2: Challenges in Reductive Amination

Q: I am attempting a one-pot reductive amination of a ketone/aldehyde precursor but am getting a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?

The formation of secondary and tertiary amines is a classic side reaction in reductive amination, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde/ketone.[11][12]

Key Factors for Selectivity:

| Parameter | Recommendation for Primary Amine Selectivity | Rationale |

| Nitrogen Source | Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). | Le Châtelier's principle. A high concentration of ammonia outcompetes the primary amine product for reaction with the carbonyl starting material.[13] |

| Reducing Agent | Use a milder or sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride.[14] | STAB is less reactive and selectively reduces the protonated iminium ion over the starting carbonyl compound. This minimizes the reduction of the starting material before imine formation can occur. |

| pH Control | Maintain a mildly acidic pH (typically 4-6). | Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. Mildly acidic conditions provide the optimal balance for iminium ion formation, which is the species that gets reduced.[14] |

| Reaction Mode | A stepwise procedure can improve selectivity. First, form the imine, and then add the reducing agent. | This ensures the concentration of the carbonyl compound is minimized when the amine product is present.[15] |

Experimental Protocol: Selective Synthesis of Primary Amines via Reductive Amination [16]

-

Imine Formation: Dissolve the aldehyde/ketone (1.0 eq) in a suitable solvent (e.g., methanol, 1,2-dichloroethane).

-

Add a large excess of the ammonia source (e.g., 7 M ammonia in methanol, 10-20 eq).

-

If required, add a catalyst like titanium(IV) isopropoxide (1.2 eq) to facilitate imine formation.[12] Stir at room temperature for 1-4 hours, monitoring for the disappearance of the carbonyl starting material by TLC.

-

Reduction: Cool the mixture to 0°C. Cautiously add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir until the imine intermediate is fully consumed (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction carefully with water or dilute acid. Perform an aqueous work-up, typically involving an acid-base extraction to isolate the amine product.

Scenario 3: Suzuki Coupling Failures

Q: My Suzuki coupling reaction is failing to initiate or stalls at low conversion. What should I investigate?

Suzuki couplings are powerful but sensitive to several factors. Failure is often related to the catalyst system, base, or reactants.

Troubleshooting Checklist:

-

Catalyst System (Palladium & Ligand):

-

Is the palladium source active? Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that readily reduces to Pd(0) in situ (e.g., Pd(OAc)₂, PdCl₂(dppf)).

-

Is the ligand appropriate? Electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) are often required for coupling with less reactive aryl chlorides or hindered substrates. Ensure the ligand is not oxidized; handle air-sensitive ligands under an inert atmosphere.

-

-

Base Selection & Solubility:

-

Is the base strong enough? A base is required to activate the boronic acid for transmetalation.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

-

Is the base soluble? If the base is not at least partially soluble in the reaction medium, the reaction can be extremely slow. Using a biphasic solvent system (e.g., Toluene/Water) can help.[5]

-

-

Reactant Integrity:

-

Is the boronic acid decomposing? Boronic acids can undergo protodeborylation (loss of the boron group) or form unreactive cyclic anhydrides (boroxines) upon standing. Use fresh, pure boronic acid or consider using more stable potassium organotrifluoroborates.[5]

-

-

Oxygen Contamination:

-

Is the system truly inert? The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Degas your solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or via several freeze-pump-thaw cycles) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

-

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(34), 10275-10279. [Link]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

-

The Journal of Organic Chemistry. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

-

SATHEE. Friedel Crafts Reaction. [Link]

-

Cambridge University Press. Suzuki Coupling. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

PrepChem.com. Synthesis of 2-(4-methylphenyl)ethanamine. [Link]

-

Biscoe, M. R., et al. (2008). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 10(16), 3741–3744. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

ChemSynthesis. N,N-diethyl-2-[4-(phenylethynyl)phenoxy]ethanamine. [Link]

-

Organic Syntheses. A. 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole. [Link]

- Google P

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Pearson. Reductive Amination Explained. [Link]

- Google Patents.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

-

Express Polymer Letters. Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. [Link]

-

Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(3), 329. [Link]

- Google P

- Patsnap. Preparation method of N-phenethyl-4-phenylaminopiperidine.

-

Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]

-

ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

-

Office of Justice Programs. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. One moment, please... [chemistrysteps.com]

- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jeolusa.com [jeolusa.com]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. expresspolymlett.com [expresspolymlett.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. d-nb.info [d-nb.info]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Purification of 4-(2-phenylethyl)phenethylamine

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification Protocols & Troubleshooting for Lipophilic Primary Amines[1]

Mission Statement

Welcome to the Technical Support Center. This guide addresses the purification of 4-(2-phenylethyl)phenethylamine (4-PEA-PEA), a highly lipophilic primary amine.[1] Unlike simple phenethylamines, the addition of the para-phenethyl group significantly increases logP, altering solubility profiles and crystallization kinetics. This guide synthesizes standard organic workups with specific troubleshooting for "greasy" amines that are prone to oiling out or tailing on silica.[1]

Module 1: Acid-Base Extraction (The Workup Phase)

Context: The crude reaction mixture (often from nitrile reduction or Suzuki coupling/deprotection) contains the target amine, non-basic organic byproducts, and inorganic salts.

Q: My yield is significantly lower than expected after extraction. Where is my product?

A: The issue is likely insufficient basification or "salting in" effects. The pKa of the conjugate acid of a phenethylamine is approximately 9.8 . To ensure the amine is >99% in the free-base form (organic soluble), the aqueous pH must be at least pH 12 (pKa + 2).

-

The Trap: Using weak bases like NaHCO₃ or Na₂CO₃ (pH ~8-11) leaves a significant portion of the amine protonated and water-soluble.

-

The Fix: Use 20-50% NaOH or KOH to drive the pH >12.

-

The "Salting In" Effect: Large lipophilic amines can form micelle-like aggregates in water. Saturate the aqueous phase with NaCl (brine) to disrupt these aggregates and force the organic amine out ("salting out").

Q: I have a persistent emulsion that won't separate. How do I break it?

A: 4-(2-phenylethyl)phenethylamine acts as a surfactant due to its polar head (amine) and large lipophilic tail (diphenylethyl).[1]

-

Immediate Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This removes fine particulate matter stabilizing the emulsion.

-

Chemical Fix: Add a small amount of methanol (demulsifier) or saturated brine.[1]

Workflow Visualization: Acid-Base Logic

Figure 1: Logic flow for selective acid-base purification, including emulsion remediation.

Module 2: Salt Formation & Recrystallization (The Polishing Phase)

Context: The free base is likely an oil or low-melting solid. Converting it to a hydrochloride (HCl) salt is the standard method for stabilization and final purification.

Q: I added HCl, but the product "oiled out" instead of crystallizing. Why?

A: This is the most common issue with lipophilic amines. It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when impurities depress the melting point.

Troubleshooting Protocol: The "Cloud Point" Method

-

Solvent Choice: Do not use pure diethyl ether (too non-polar, rapid precipitation traps impurities).[1] Use a mixture of Isopropanol (IPA) and Diethyl Ether or Ethanol/EtOAc .[1]

-

Procedure:

-

Dissolve the crude free base in a minimum amount of warm IPA or Ethanol.

-

Add concentrated HCl (aq) or HCl in dioxane dropwise until pH is acidic.[1]

-

Critical Step: If oil forms, reheat until the solution is clear (homogeneous).[1]

-